molecular formula C8H8FNO2 B2406743 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde CAS No. 1522114-31-3

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B2406743
CAS No.: 1522114-31-3
M. Wt: 169.155
InChI Key: OVMMEEBVRYXKFW-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H8FNO2 It is a derivative of pyridine, where the aldehyde group is attached to the second position of the pyridine ring, and a fluoroethoxy group is attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-Pyridinecarboxaldehyde+2-FluoroethanolThis compound\text{2-Pyridinecarboxaldehyde} + \text{2-Fluoroethanol} \rightarrow \text{this compound} 2-Pyridinecarboxaldehyde+2-Fluoroethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(2-Fluoroethoxy)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluoroethoxy group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the fluoroethoxy group, making it less reactive in certain substitution reactions.

    Pyridine-3-carboxaldehyde: The aldehyde group is positioned differently, affecting its reactivity and applications.

    Pyridine-4-carboxaldehyde: Similar to pyridine-3-carboxaldehyde but with the aldehyde group at the fourth position.

Uniqueness

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both the fluoroethoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-(2-fluoroethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-3-4-12-8-2-1-7(6-11)10-5-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMEEBVRYXKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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